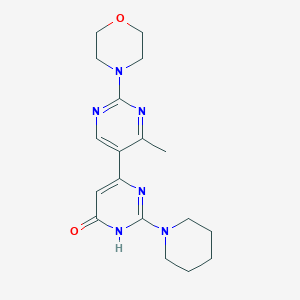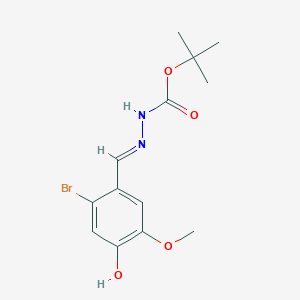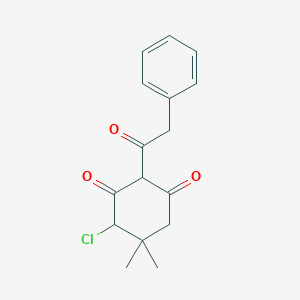
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a synthetic compound that has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is metabolized in the brain to form MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria of dopaminergic neurons, leading to oxidative stress and cell death. The mechanism of action of this compound has been extensively studied and has provided valuable insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the brain. This results in symptoms that are similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also causes oxidative stress and inflammation in the brain, which can contribute to the progression of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages for lab experiments, including its selective toxicity to dopaminergic neurons and its ability to mimic the symptoms of Parkinson's disease. However, this compound also has several limitations, including its toxicity to humans and the fact that it does not fully replicate the complexity of Parkinson's disease.
Future Directions
There are several future directions for 4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one research, including the development of new treatments for Parkinson's disease and the study of the mechanisms of other neurodegenerative disorders. Researchers are also exploring the use of this compound as a tool for studying the mechanisms of aging and age-related diseases. Additionally, there is ongoing research into the development of new compounds that can selectively target dopaminergic neurons without causing the toxic effects of this compound.
Synthesis Methods
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is synthesized through a multi-step process that involves the reaction of 4,5-diaminopyrimidine with 4-morpholinecarboxaldehyde and 1-piperidinyl-2-chloroethanone. The resulting product is then treated with methyl iodide to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms that are similar to Parkinson's disease. This makes this compound a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments for the disease.
Properties
IUPAC Name |
4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-13-14(12-19-17(20-13)24-7-9-26-10-8-24)15-11-16(25)22-18(21-15)23-5-3-2-4-6-23/h11-12H,2-10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHSHMUPGRHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)
![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6000848.png)

![ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6000853.png)

![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)

![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)
![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6000888.png)
![isopropyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B6000890.png)
![3-ethyl-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6000896.png)
![4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)
![3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B6000920.png)
